molecular formula C15H25BN2O3 B14143354 3-(3-Heptyl-1-methylureido)phenylboronic acid CAS No. 877065-38-8

3-(3-Heptyl-1-methylureido)phenylboronic acid

Cat. No.: B14143354
CAS No.: 877065-38-8
M. Wt: 292.18 g/mol
InChI Key: PIIAVDUOUINDAN-UHFFFAOYSA-N
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Description

3-(3-Heptyl-1-methylureido)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Heptyl-1-methylureido)phenylboronic acid typically involves the reaction of 3-aminoheptane with phenylboronic acid under specific conditions. The process may include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial use .

Chemical Reactions Analysis

Types of Reactions

3-(3-Heptyl-1-methylureido)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and amines. These products have significant applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(3-Heptyl-1-methylureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and allows the compound to act as a sensor or capture agent for diol-containing molecules. The molecular targets include various biomolecules such as nucleosides, catechols, and glycoproteins . The pathways involved in its action are primarily related to its binding affinity and selectivity for diol groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Heptyl-1-methylureido)phenylboronic acid is unique due to its heptyl group, which imparts specific hydrophobic properties and influences its interaction with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial .

Properties

CAS No.

877065-38-8

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

IUPAC Name

[3-[heptylcarbamoyl(methyl)amino]phenyl]boronic acid

InChI

InChI=1S/C15H25BN2O3/c1-3-4-5-6-7-11-17-15(19)18(2)14-10-8-9-13(12-14)16(20)21/h8-10,12,20-21H,3-7,11H2,1-2H3,(H,17,19)

InChI Key

PIIAVDUOUINDAN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C(=O)NCCCCCCC)(O)O

Origin of Product

United States

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